N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a methyl group at position 2, a phenyl group at position 5, and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a 3-(1H-imidazol-1-yl)propyl side chain.
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, known for its metabolic stability and role in modulating electronic properties. The imidazole-propyl side chain introduces additional hydrogen-bonding capacity and basicity, which may improve solubility and protein interaction .
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H18N4OS/c1-13-20-15(16(23-13)14-6-3-2-4-7-14)17(22)19-8-5-10-21-11-9-18-12-21/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,19,22) |
InChI Key |
GPZPFSLVTCWWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole intermediates. One common method involves the condensation of 2-methyl-5-phenylthiazole-4-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide and structurally related compounds, such as the benzimidazole-carboxamide derivative described in and :
Pharmacological Implications
Heterocycle Influence: The benzimidazole core in the analog enables π-π stacking with aromatic residues in proteins, a feature critical for anticancer activity . The imidazole-propyl side chain in the target compound introduces a secondary heterocyclic moiety, which may enhance interactions with histidine residues or metal ions in enzymes .
Substituent Effects :
- Methoxy groups in the benzimidazole analog improve solubility and metabolic stability but may limit membrane permeability. The target compound’s 2-methyl and 5-phenyl groups increase lipophilicity, favoring blood-brain barrier penetration.
Carboxamide Positioning :
- Both compounds feature carboxamide groups, but their placement on different heterocycles (thiazole vs. benzimidazole) alters hydrogen-bonding patterns. Thiazole-carboxamides are often associated with kinase inhibition, while benzimidazole-carboxamides are linked to DNA intercalation .
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring and a thiazole moiety, which are known for their roles in various biological systems. The specific structure can be represented as follows:
Anticancer Activity
Research has demonstrated that compounds containing thiazole and imidazole derivatives exhibit notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Table 1: Anticancer Activity of this compound
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic signaling pathways.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism may involve disruption of bacterial cell membranes and interference with cellular metabolism.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy in Murine Models
A study conducted on murine models bearing xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor volume decrease of approximately 45% over four weeks, indicating potent anticancer efficacy.
Case Study 2: Antimicrobial Treatment in Clinical Isolates
In a clinical setting, isolates from patients with bacterial infections were treated with this compound. The results indicated a notable improvement in infection resolution rates, particularly in cases resistant to standard antibiotics.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptotic Pathways : Induction of apoptosis through caspase activation.
- Membrane Disruption : Alteration of microbial cell membrane integrity.
- Cytokine Modulation : Inhibition of inflammatory cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
